6-Bromo-2,4-dichloroquinazoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-Bromo-2,4-dichloroquinazoline and its derivatives involves multiple steps, starting from available chemicals. One study described an efficient process for preparing a novel bromo-chloro quinazolinone derivative, emphasizing the importance of the initial reactants and conditions to achieve the desired compound (Ouerghi et al., 2021). Additionally, synthesis routes for similar compounds involve the use of bromination reactions and cyclization processes to obtain bromoquinoline derivatives, which are crucial intermediates in the synthesis of various biologically active compounds (Cao Sheng-li, 2004).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by specific crystalline systems and space groups. For instance, a novel bromo-chloro quinazolinone derivative crystallizes in the triclinic system with a P-1 space group. The unit cell parameters and volume, along with the crystal packing, are stabilized by various intermolecular interactions, including hydrogen and π-π stacking interactions (Ouerghi et al., 2021).
Chemical Reactions and Properties
The chemical reactions involving 6-Bromo-2,4-dichloroquinazoline derivatives are diverse, with the ability to undergo reactions with nucleophilic reagents, leading to the formation of various substituted derivatives. For example, interaction with water, alcohols, ammonia, and other amines can result in a wide range of products, showcasing the reactivity of the bromo-chloro sulfonyl moiety (R. Kuryazov et al., 2010).
Wissenschaftliche Forschungsanwendungen
-
Pharmaceuticals
- This compound is also used in the pharmaceutical industry . One specific application is in the synthesis of quinazoline derivatives, which have been found to have potential applications in medicine . For example, Lapatinib, a 6-heteroaryl substituted 4-anilinoquinazoline derivative, is an oral dual tyrosine kinase inhibitor that targets both EGFR and HER2 to inhibit the proliferation of breast cancer cells .
-
Agrochemicals
-
Dyestuff
-
Metal-Catalyzed Cross-Coupling Reactions
- Halogenated quinazolinones and their quinazoline derivatives, such as 6-Bromo-2,4-dichloroquinazoline, are versatile synthetic intermediates for metal-catalyzed carbon–carbon bond formation reactions . These include the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions . They can also form carbon-heteroatom bonds via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives . The specific methods of application or experimental procedures can vary greatly depending on the desired end product.
-
Production of Biologically Relevant Compounds
- 6-Bromo-2,4-dichloroquinazoline can be used in the synthesis of biologically relevant compounds . For example, Lapatinib, a 6-heteroaryl substituted 4-anilinoquinazoline derivative, is an oral dual tyrosine kinase inhibitor that targets both EGFR and HER2 to inhibit the proliferation of breast cancer cells . Other examples include the 4-anilinoquinazoline derivative CP-724,714, a selective ErbB2 angiogenesis inhibitor under investigation for the treatment of breast, ovarian, and other types of cancer .
-
Material Science
-
Biochemical Research
- This compound can also be used in biochemical research . For example, it can be used in the study of protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups . As a halogenated quinazoline, 6-Bromo-2,4-dichloroquinazoline can serve as a synthetic intermediate in the preparation of kinase inhibitors .
Eigenschaften
IUPAC Name |
6-bromo-2,4-dichloroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAYOWRVZAKPLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435768 | |
Record name | 6-bromo-2,4-dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,4-dichloroquinazoline | |
CAS RN |
102393-82-8 | |
Record name | 6-bromo-2,4-dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2,4-dichloroquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.